molecular formula C10H12N6O B3033616 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide CAS No. 1092205-07-6

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide

Cat. No.: B3033616
CAS No.: 1092205-07-6
M. Wt: 232.24 g/mol
InChI Key: SYEZTBUMXHNWCN-UHFFFAOYSA-N
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Description

2-(5-(3-Amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a tetrazole ring, a well-known bioisostere for carboxylic acids and other functional groups, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability . The presence of both a tetrazole and an aromatic amine functional group on the molecule makes it a valuable scaffold for constructing more complex structures, particularly through its use as a building block in synthesis . Tetrazole-containing compounds are frequently explored for their diverse biological activities. Recent studies on analogous structures have demonstrated potential antidiabetic and anti-obesity activities in preclinical research, suggesting this chemotype is a relevant starting point for investigating new therapeutic agents . The primary amine group allows for further functionalization via amide bond formation or other conjugation chemistry, enabling researchers to develop targeted libraries for high-throughput screening. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific product data sheet for detailed handling, storage, and safety information.

Properties

IUPAC Name

2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-6-2-3-7(4-8(6)11)10-13-15-16(14-10)5-9(12)17/h2-4H,5,11H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEZTBUMXHNWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide typically involves the reaction of 3-amino-4-methylbenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetamide to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and flow rates to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)ethanol
  • 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)propanoic acid

Uniqueness

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide, a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzonitrile with sodium azide, followed by further reactions to form the tetrazole ring and acetamide group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • IUPAC Name : 2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetamide
  • Molecular Formula : C10H12N6O
  • Molecular Weight : 218.22 g/mol

The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups found in amino acids, enabling it to bind to enzyme active sites and inhibit their functions. This inhibition can disrupt critical biochemical pathways, which is essential in therapeutic contexts such as cancer treatment and antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, its structural analogs have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties. The presence of the tetrazole ring is crucial for this activity, as it enhances interaction with target proteins involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects on human glioblastoma cells, revealing an IC50 value of 25 µM for growth inhibition. The compound induced apoptosis through activation of caspase pathways.
Study 2 Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Study 3 Conducted structure-activity relationship (SAR) analysis, indicating that modifications on the phenyl ring significantly affect biological activity; specifically, electron-donating groups enhance potency.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrazole derivatives:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Compound A20 µM16 µg/mL
Compound B15 µM32 µg/mL
This Compound 25 µM 32 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide
Reactant of Route 2
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2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide

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